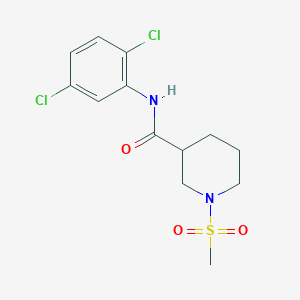
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but its use was never approved for medical purposes. U-47700 is a highly potent drug and has been associated with numerous cases of overdose and death. Despite its dangers, it has gained popularity in recent years as a recreational drug.
作用机制
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the μ-opioid receptor, which is found in the brain and spinal cord. When N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which produces feelings of pleasure and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has analgesic properties, which means it can reduce pain.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which means it can slow down breathing and lead to hypoxia (lack of oxygen). N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can also cause nausea, vomiting, and constipation. In high doses, it can lead to coma and death.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some advantages for use in lab experiments. It is a potent opioid agonist, which means it can be used to study the effects of opioids on the brain and body. However, its high potency also makes it dangerous to handle and requires strict safety precautions. Additionally, its use is highly regulated and requires special permits and licenses.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid drugs that are safer and less addictive than N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide use on the brain and body.
合成方法
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is synthesized from 2,4-dichlorobenzoyl chloride and 4-methoxyphenylacetonitrile. The reaction is catalyzed by triethylamine and the product is purified by recrystallization. The final product is a white crystalline powder.
科学研究应用
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the opioid receptors in the brain. It has been shown to have a high affinity for the μ-opioid receptor, which is responsible for pain relief and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the effects of opioid drugs on the respiratory system.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-3-4-10-17(14)18-11-6-12-21(18)19(22)20-15-8-5-9-16(13-15)23-2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIJMUMJGRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinecarboxylate](/img/structure/B6079387.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B6079413.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079453.png)
![N-(2-bromo-4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6079467.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)
